1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate
CAS No.: 135540-11-3
Cat. No.: VC21267139
Molecular Formula: C9H16ClF6N2P
Molecular Weight: 332.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 135540-11-3 |
---|---|
Molecular Formula | C9H16ClF6N2P |
Molecular Weight | 332.65 g/mol |
IUPAC Name | 1-[chloro(pyrrolidin-1-ium-1-ylidene)methyl]pyrrolidine;hexafluorophosphate |
Standard InChI | InChI=1S/C9H16ClN2.F6P/c10-9(11-5-1-2-6-11)12-7-3-4-8-12;1-7(2,3,4,5)6/h1-8H2;/q+1;-1 |
Standard InChI Key | NHEGCUSBUWGOQM-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C(=[N+]2CCCC2)Cl.F[P-](F)(F)(F)(F)F |
Canonical SMILES | C1CCN(C1)C(=[N+]2CCCC2)Cl.F[P-](F)(F)(F)(F)F |
Introduction
Chemical Identity and Structure
1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate consists of a chlorinated carbon center connected to two pyrrolidine rings, forming a cationic structure balanced by a hexafluorophosphate counterion. The structural details and chemical identity are summarized in the following table:
Parameter | Information |
---|---|
CAS Number | 135540-11-3 |
Molecular Formula | C₉H₁₆ClF₆N₂P |
Molecular Weight | 332.65 g/mol |
IUPAC Name | 1-[chloro(pyrrolidin-1-ium-1-ylidene)methyl]pyrrolidine;hexafluorophosphate |
Common Synonyms | PyClU, Chlorodipyrrolidinocarbenium hexafluorophosphate, N,N,N′,N′-Bis(tetramethylene)chloroformamidinium hexafluorophosphate, Chloro-N,N,N′,N′-bis(tetramethylene)formamidinium hexafluorophosphate |
SMILES Notation | FP-(F)(F)(F)F.Cl\C(N1CCCC1)=[N+]2/CCCC2 |
InChI | 1S/C9H16ClN2.F6P/c10-9(11-5-1-2-6-11)12-7-3-4-8-12;1-7(2,3,4,5)6/h1-8H2;/q+1;-1 |
InChI Key | NHEGCUSBUWGOQM-UHFFFAOYSA-N |
Physical Properties
1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate exhibits distinct physical characteristics that influence its handling, storage, and application in chemical synthesis:
Property | Description |
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Physical Appearance | White to pale reddish yellow crystalline powder or crystals; can appear as white to light yellow to light orange powder to crystal |
Melting Point | 153-156°C |
Solubility | Almost transparent in Acetonitrile |
Form | Powder or Solid |
Sensitivity | Moisture & Light Sensitive |
Storage Temperature | 2-8°C (recommended) |
Stability Conditions | Store in a cool and dark place under inert gas |
The compound's crystalline nature contributes to its stability under proper storage conditions, though its sensitivity to moisture and light necessitates careful handling procedures. Its moderate melting point range indicates relatively stable intermolecular forces within the crystal structure. The compound's solubility profile, particularly its high solubility in acetonitrile, makes it suitable for various solution-phase reactions commonly employed in organic synthesis and peptide chemistry .
Safety Parameter | Classification/Recommendation |
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GHS Symbol | GHS07 |
Signal Word | Warning |
Hazard Statements | H315-H319-H335 |
Hazard Descriptions | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Precautionary Statements | P261-P264-P271-P280-P302+P352-P305+P351+P338 |
Precautionary Measures | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P264: Wash hands thoroughly after handling P271: Use only outdoors or in a well-ventilated area P280: Wear protective gloves/protective clothing/eye protection/face protection P302+P352: IF ON SKIN: Wash with plenty of water P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Hazard Codes | Xi (Irritant) |
Risk Statements | 36/37/38 (Irritating to eyes, respiratory system, and skin) |
Safety Statements | 26-36-37 |
WGK Germany | 3 (Severe hazard to waters) |
Incompatibility | Oxidizing agents |
Recommended PPE | Dust mask type N95 (US), Eye shields, Gloves |
When handling this compound, researchers should work in well-ventilated areas and employ appropriate personal protective equipment to minimize exposure risks. The compound's sensitivity to moisture and light necessitates storage in sealed containers under inert gas, preferably in a cool, dark environment. Due to its classification as an irritant, direct contact with skin, eyes, and respiratory tissues should be avoided .
Applications in Organic Synthesis
1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate demonstrates significant utility in various organic synthesis applications:
General Synthetic Applications
The compound serves as a versatile reagent in multiple synthetic pathways, particularly in reactions requiring activation of carboxylic acids or formation of amide bonds. Its reactivity profile makes it suitable for:
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Synthesis of amino acids and derivatives
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Creation of complex organic molecules with amide functionalities
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Formation of heterocyclic compounds, particularly imidazoles and thiazoles
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Development of organometallic complexes
Specialized Synthetic Pathways
Research has demonstrated the efficacy of 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate in several specialized applications:
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Enantioselective desymmetrization of meso-aziridines, contributing to the synthesis of chiral compounds
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Heterocyclization of chloroformamidinium salts, enabling the formation of complex heterocyclic structures
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Oxidative insertion reactions for palladium and nickel catalyst synthesis, facilitating various metal-catalyzed transformations
The compound's unique reactivity profile stems from its ability to function as an electrophilic activating agent, facilitating nucleophilic substitution reactions crucial for forming new carbon-heteroatom bonds in organic synthesis .
Applications in Peptide Chemistry
1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate has established itself as a valuable coupling reagent in peptide synthesis:
Peptide Coupling Mechanism
As a peptide coupling reagent, PyClU facilitates the formation of amide bonds between amino acids through activation of carboxylic acid groups. The mechanism involves:
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Activation of the carboxylic acid group through interaction with the carbenium center
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Formation of an activated ester or similar intermediate
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Nucleophilic attack by the amino group of another amino acid
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Formation of the peptide bond with displacement of the activating group
This process enables efficient peptide bond formation with minimal racemization, a critical consideration in maintaining stereochemical integrity during peptide synthesis .
Advantages in Peptide Synthesis
PyClU offers several advantages as a peptide coupling reagent:
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Reduced racemization compared to some alternative coupling reagents
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Effective coupling even with sterically hindered amino acids
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Compatible with various protective groups commonly used in peptide synthesis
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Suitable for both solution-phase and solid-phase peptide synthesis methodologies
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Effective for the synthesis of cyclic peptides and other cyclic molecules
A reference publication by El-Faham and Albericio (Chem. Rev. 2011, 111, 6557–6602) provides detailed insights into the application of PyClU in modern peptide synthesis methodologies, establishing its place among contemporary coupling reagents .
Supplier Example | Package Size | Purity | Price Range (as of April 2025) |
---|---|---|---|
Sigma-Aldrich | 5g | ≥97.5% (CHN) | $135 |
TCI Chemical | 5g, 25g | >97.0%(T) | $47-$16,300 |
AK Scientific | Various | 98% | Variable |
Advanced ChemTech | 500g, 1000g | Not specified | $1,000-$1,800 |
Aladdin Scientific | 1g, 5g, 25g, 100g | 98% | $9.90-$424.90 |
For optimal stability and longevity, the compound should be stored under the following conditions:
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Temperature: 2-8°C (refrigeration)
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Environment: Cool, dark place
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Atmosphere: Under inert gas (e.g., nitrogen or argon)
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Container: Air-tight, moisture-resistant packaging
Proper storage is essential due to the compound's documented sensitivity to moisture and light, which can compromise its reactivity and effectiveness in synthetic applications.
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